5-Bromo-2-chloropyridine
Overview
Description
5-Bromo-2-chloropyridine is an organic compound with the molecular formula C5H3BrClN. It is a halogenated pyridine derivative, characterized by the presence of both bromine and chlorine atoms attached to the pyridine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
Target of Action
5-Bromo-2-chloropyridine is a halogenated pyridine compound
Mode of Action
The mode of action of this compound involves its interaction with its targets through the halogen atoms (bromine and chlorine) present in its structure . These halogen atoms can form halogen bonds with the target molecules, leading to changes in their structure and function.
Biochemical Pathways
This compound is used as a building block in the synthesis of various compounds. For instance, it can be used in the preparation of amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to prepare 5-bromo-2-fluoropyridine via a halogen-exchange reaction using anhydrous potassium fluoride . Furthermore, it can be used to synthesize 2-chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment can affect its reactivity. Additionally, factors such as temperature, pH, and solvent can influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloropyridine is involved in several biochemical reactions. It can undergo palladium-catalyzed amination to form Amino-2-chloropyridine . It can also participate in halogen-exchange reactions using anhydrous potassium fluoride to form 5-Bromo-2-fluoropyridine . Furthermore, it can undergo Suzuki coupling with 2,5-dimethoxyphenylboronic acid to form 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine
Molecular Mechanism
It is known to participate in various chemical reactions, such as palladium-catalyzed amination, halogen-exchange reactions, and Suzuki coupling These reactions suggest that this compound can interact with various biomolecules, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-chloropyridine can be synthesized through several methods. One common approach involves the halogenation of 2-chloropyridine. The process typically includes the following steps:
Bromination: 2-Chloropyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Halogen Exchange Reactions: It can undergo halogen exchange reactions to form other halogenated pyridines.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Anhydrous Potassium Fluoride: Used in halogen exchange reactions.
Amines: Used in substitution reactions.
Major Products Formed:
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction.
Scientific Research Applications
5-Bromo-2-chloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the development of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
- 2-Bromo-5-chloropyridine
- 5-Bromo-2-fluoropyridine
- 5-Amino-2-chloropyridine
- 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine
Comparison: 5-Bromo-2-chloropyridine is unique due to its specific substitution pattern, which allows for selective reactions at the 5-position. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
5-bromo-2-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAOEIWYQVXZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370293 | |
Record name | 5-Bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53939-30-3 | |
Record name | 5-Bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Bromo-2-chloropyridine useful in organic synthesis?
A: this compound is a versatile building block due to its differing reactivity towards substitution reactions. A palladium-Xantphos complex selectively catalyzes the amination of this compound with preference for the bromine position. This allows for the synthesis of 5-amino-2-chloropyridine in high yield and chemoselectivity []. This selectivity is key for the controlled introduction of different substituents onto the pyridine ring.
Q2: Can you elaborate on the applications of sequential reactions involving this compound?
A: The differing reactivity of the halogens in this compound enables sequential transformations. For example, palladium-catalyzed direct arylation followed by Suzuki coupling allows for the installation of aryl groups at both the 2- and 5- positions. This strategy provides a simple and efficient route to diverse 2-arylpyridines, important ligands in coordination chemistry [].
Q3: Are there any insights into the structural features of this compound?
A: X-ray crystallography studies of methyl this compound-3-carboxylate, a derivative of this compound, reveal interesting structural features. The crystal structure shows two independent molecules in the asymmetric unit, characterized by relatively short intermolecular Br⋯O distances []. While this data is for a derivative, it suggests potential for halogen bonding interactions with this compound itself.
Q4: Has this compound been used in the synthesis of more complex molecules?
A: Yes, this compound serves as a starting material for synthesizing α-carboline derivatives like 3-aryl-9H-pyrido[2,3-b]indole-6-sulfonamides []. This synthesis involves a multistep procedure including nucleophilic aromatic substitution, cyclization, sulfonation, amidation, and a final Suzuki–Miyaura coupling utilizing the 3-bromo substituent installed earlier. This highlights the utility of this compound in building complex heterocyclic systems with potential biological relevance.
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